5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Description
5-(2-(7-(3-(allyloxy)-2-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C19H24N8O7 and its molecular weight is 476.45. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure Analysis
One study presents the structures of similar complex compounds and discusses their intermolecular interactions, highlighting the absence of direction-specific interactions in certain derivatives. These findings suggest that similar compounds could be studied for their unique chemical interactions and structural properties, providing insights into their potential applications in material science or as molecular building blocks in complex chemical syntheses (E. T. D. da Silva et al., 2005).
Catalytic Activity
Another area of research involves the synthesis of arylhydrazones of barbituric acid and their coordination ability and catalytic activity, which could be relevant for compounds with similar structures. These complexes have been evaluated for their potential as catalysts in the oxidation of alkanes, indicating that similar compounds could be investigated for their catalytic properties and potential applications in organic synthesis and industrial processes (Jessica Palmucci et al., 2015).
Antiviral and Anticancer Potential
Research into chromene derivatives as potential leads for new anticancer drugs could also provide a framework for investigating the medical applications of complex pyrimidine derivatives. Such studies involve detailed chemical shift assignments, molecular modeling, and the evaluation of these compounds as DNA intercalators, suggesting a possible avenue for exploring the biological activities of the compound (Priscila Ivo Rubim de Santana et al., 2020).
Properties
IUPAC Name |
8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O7/c1-6-7-34-9-10(28)8-27-12-13(23(2)18(32)26(5)16(12)31)20-17(27)22-21-11-14(29)24(3)19(33)25(4)15(11)30/h6,10,28-29H,1,7-9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIXUXWONFIYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(N(C(=O)N(C3=O)C)C)O)CC(COCC=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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